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molecular formula C12H14BrNO3 B7907191 Methyl 2-acetamido-3-(4-bromophenyl)propanoate

Methyl 2-acetamido-3-(4-bromophenyl)propanoate

Cat. No. B7907191
M. Wt: 300.15 g/mol
InChI Key: DJGNZNWTUQNDRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08106070B2

Procedure details

Hydrogen chloride (4 M in 1,4-dioxane) (5 mL, 20 mmol) was added to an ambient temperature solution of 2-(acetylamino)-3-(4-bromophenyl)propanoic acid (10 g, 34.9 mmol) in methanol (50 mL). After stirring at ambient temperature overnight, the reaction mixture was concentrated in vacuo to afford methyl 2-(acetylamino)-3-(4-bromophenyl)propanoate which was used in the subsequent step without further purification.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[C:2]([NH:5][CH:6]([CH2:10][C:11]1[CH:16]=[CH:15][C:14]([Br:17])=[CH:13][CH:12]=1)[C:7]([OH:9])=[O:8])(=[O:4])[CH3:3].[CH3:18]O>>[C:2]([NH:5][CH:6]([CH2:10][C:11]1[CH:16]=[CH:15][C:14]([Br:17])=[CH:13][CH:12]=1)[C:7]([O:9][CH3:18])=[O:8])(=[O:4])[CH3:3]

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
Cl
Name
Quantity
10 g
Type
reactant
Smiles
C(C)(=O)NC(C(=O)O)CC1=CC=C(C=C1)Br
Name
Quantity
50 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at ambient temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(=O)NC(C(=O)OC)CC1=CC=C(C=C1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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